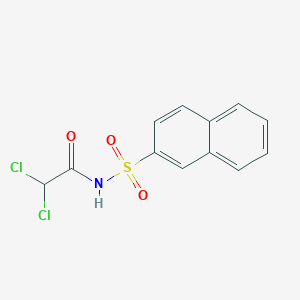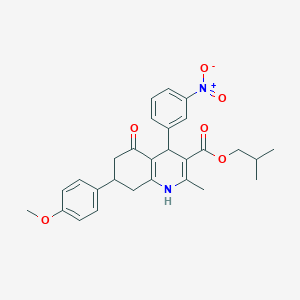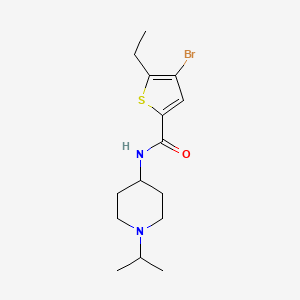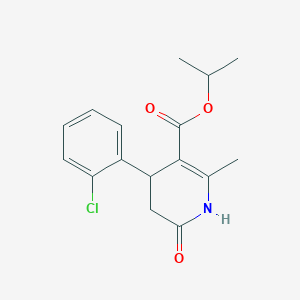![molecular formula C21H25ClFNO2 B5117981 [3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5117981.png)
[3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the benzylpiperidine class of compounds, which are known for their diverse pharmacological activities.
科学研究应用
[3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic and anti-inflammatory activities in preclinical studies. The compound has also been investigated for its potential use as an antidepressant and anxiolytic agent. Moreover, [3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol has been shown to have anticonvulsant and antipsychotic effects in animal models.
作用机制
The exact mechanism of action of [3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol is not fully understood. However, it is believed to act primarily on the central nervous system by modulating the activity of certain neurotransmitters, such as serotonin, dopamine, and norepinephrine. The compound has been shown to bind to specific receptors in the brain, including the mu-opioid receptor, which is involved in pain regulation.
Biochemical and Physiological Effects:
[3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol has been found to have several biochemical and physiological effects. The compound has been shown to reduce pain and inflammation by blocking the activity of certain enzymes involved in the inflammatory response. It has also been found to increase the levels of certain neurotransmitters in the brain, which can lead to improved mood and reduced anxiety. Moreover, [3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol has been shown to have anticonvulsant and antipsychotic effects, which may be due to its ability to modulate the activity of certain ion channels in the brain.
实验室实验的优点和局限性
One of the major advantages of [3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol is its potent analgesic and anti-inflammatory activities, which make it a promising candidate for the development of new pain medications. However, the compound has some limitations for lab experiments, including its low water solubility and potential toxicity at high doses. Moreover, the exact mechanism of action of the compound is not fully understood, which makes it challenging to design experiments to elucidate its pharmacological effects.
未来方向
Despite the limitations, [3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol has several potential future directions for scientific research. One possible direction is to investigate its use as an antidepressant and anxiolytic agent, as preclinical studies have shown promising results in this area. Another direction is to explore its potential use as an anticonvulsant and antipsychotic agent, as these effects have also been observed in animal models. Additionally, further research is needed to fully understand the mechanism of action of the compound and to optimize its pharmacological properties for therapeutic use.
合成方法
The synthesis of [3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol involves the reaction of 3-chlorobenzyl chloride with 2-fluoro-5-methoxybenzylamine in the presence of a base to form the intermediate 3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)piperidine. This intermediate is then reduced to [3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol using sodium borohydride as a reducing agent. The synthesis method has been optimized to yield high purity and yield of the final product.
属性
IUPAC Name |
[3-[(3-chlorophenyl)methyl]-1-[(2-fluoro-5-methoxyphenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFNO2/c1-26-19-6-7-20(23)17(11-19)13-24-9-3-8-21(14-24,15-25)12-16-4-2-5-18(22)10-16/h2,4-7,10-11,25H,3,8-9,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENGYQWQRIPTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CN2CCCC(C2)(CC3=CC(=CC=C3)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)piperidin-3-yl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene](/img/structure/B5117907.png)

![2,4-dichloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5117927.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5117930.png)
![3-benzyl-2-(benzylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5117939.png)


![4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride](/img/structure/B5117992.png)
![1-(2-{[1-adamantyl(methyl)amino]methyl}-9-benzyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone dihydrochloride](/img/structure/B5118001.png)
![2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5118005.png)
![2-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5118008.png)

